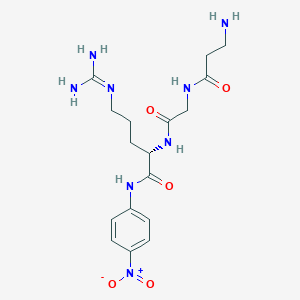
H-bAla-Gly-Arg-pNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-bAla-Gly-Arg-pNA involves the stepwise assembly of the peptide chain followed by the attachment of the para-nitroaniline group. The process typically starts with the protection of amino groups to prevent unwanted reactions. The peptide chain is then assembled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). After the peptide chain is complete, the para-nitroaniline group is attached to the C-terminus .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
H-bAla-Gly-Arg-pNA primarily undergoes hydrolysis when exposed to thrombin. This reaction results in the cleavage of the peptide bond between arginine and para-nitroaniline, releasing para-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in the presence of thrombin under physiological conditions. The reaction is monitored by measuring the absorbance of para-nitroaniline at 405 nm .
Major Products Formed
The major product formed from the hydrolysis of this compound is para-nitroaniline, which is a chromophore with a strong absorbance at 405 nm .
Wissenschaftliche Forschungsanwendungen
H-bAla-Gly-Arg-pNA is widely used in scientific research, particularly in the field of coagulation diagnostics. It serves as a substrate in thrombin generation assays, which are used to measure the rate of thrombin generation in plasma or whole blood samples. This information is crucial for diagnosing and monitoring coagulation disorders .
In addition to its use in coagulation diagnostics, this compound is also employed in research related to enzyme kinetics and inhibitor screening. The compound’s ability to release a detectable chromophore upon cleavage makes it a valuable tool for studying the activity of various proteases .
Wirkmechanismus
The mechanism of action of H-bAla-Gly-Arg-pNA involves its cleavage by thrombin. Thrombin recognizes and binds to the peptide sequence, cleaving the bond between arginine and para-nitroaniline. This cleavage releases para-nitroaniline, which can be detected spectrophotometrically. The rate of para-nitroaniline release is proportional to the thrombin activity in the sample .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gly-Arg-pNA: Similar to H-bAla-Gly-Arg-pNA, Gly-Arg-pNA is a chromogenic substrate used for measuring protease activity.
Z-Gly-Gly-Arg-AMC: This fluorogenic substrate is used in thrombin generation assays and releases a fluorescent product upon cleavage.
H-Gly-Arg-pNA hydrochloride: Another chromogenic substrate for thrombin, which releases para-nitroaniline upon cleavage.
Uniqueness
This compound is unique due to its specific peptide sequence and its use in thrombin generation assays. Its ability to release para-nitroaniline upon cleavage by thrombin makes it a valuable tool for studying thrombin activity and diagnosing coagulation disorders .
Eigenschaften
Molekularformel |
C17H26N8O5 |
|---|---|
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
(2S)-2-[[2-(3-aminopropanoylamino)acetyl]amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide |
InChI |
InChI=1S/C17H26N8O5/c18-8-7-14(26)22-10-15(27)24-13(2-1-9-21-17(19)20)16(28)23-11-3-5-12(6-4-11)25(29)30/h3-6,13H,1-2,7-10,18H2,(H,22,26)(H,23,28)(H,24,27)(H4,19,20,21)/t13-/m0/s1 |
InChI-Schlüssel |
VHQJISLVPDAANV-ZDUSSCGKSA-N |
Isomerische SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CCN)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCN)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


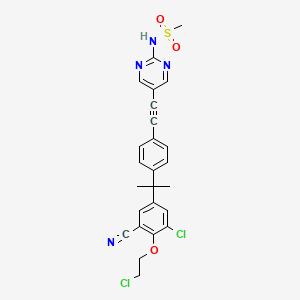
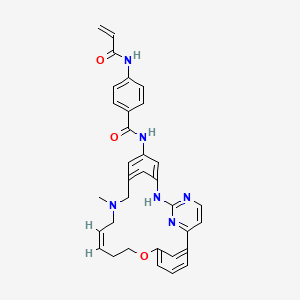
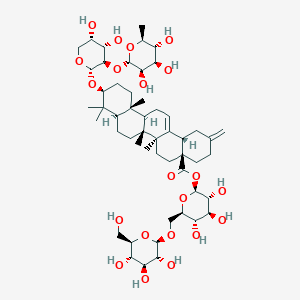
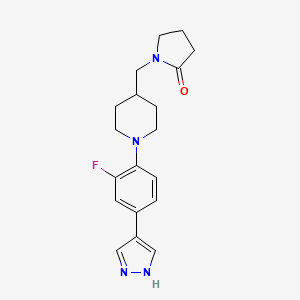
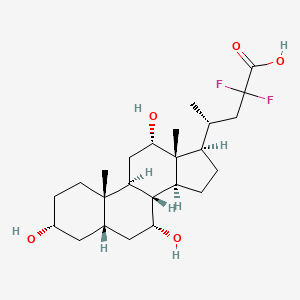
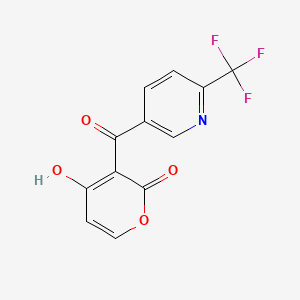
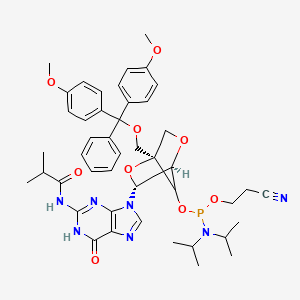
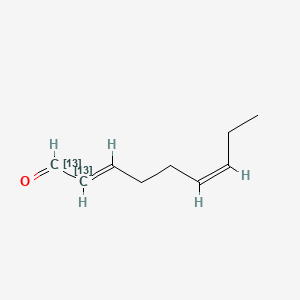
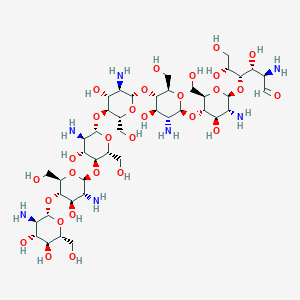
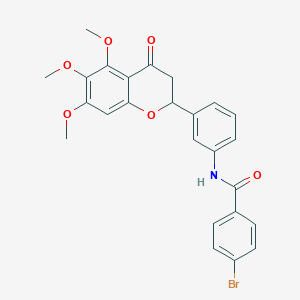

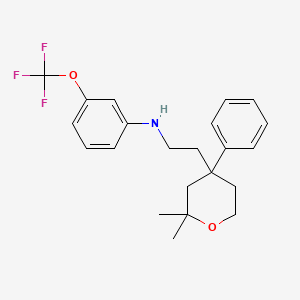
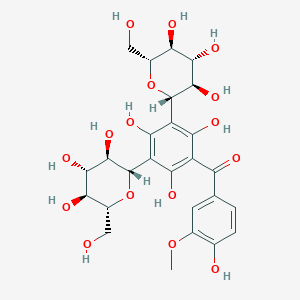
![2-[4-[4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-1-yl]acetic acid](/img/structure/B12385570.png)
